Ethyldiphenylphosphine sulfide
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Overview
Description
Ethyldiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C14H15PS. It is a derivative of phosphine sulfide, where an ethyl group and two phenyl groups are bonded to the phosphorus atom. This compound is known for its stability and is often used as a synthetic intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyldiphenylphosphine sulfide can be synthesized through the reaction of ethyldiphenylphosphine with elemental sulfur. The reaction typically occurs in a solvent such as toluene or dichloromethane at room temperature. The reaction is straightforward and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyldiphenylphosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to ethyldiphenylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other electrophiles can be used under mild conditions
Major Products Formed
Oxidation: Ethyldiphenylphosphine oxide.
Reduction: Ethyldiphenylphosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used
Scientific Research Applications
Ethyldiphenylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which ethyldiphenylphosphine sulfide exerts its effects involves its ability to form stable complexes with metals and other electrophiles. The phosphorus atom in the compound acts as a nucleophile, allowing it to participate in various chemical reactions. The sulfur atom can also engage in interactions with other molecules, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine sulfide: Similar in structure but with three phenyl groups instead of two phenyl and one ethyl group.
Diphenylphosphine oxide: Contains an oxygen atom instead of sulfur.
Ethyldiphenylphosphine: Lacks the sulfur atom, making it less reactive in certain types of reactions
Uniqueness
Ethyldiphenylphosphine sulfide is unique due to its balanced reactivity and stability. The presence of both ethyl and phenyl groups provides a unique steric and electronic environment, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other electrophiles sets it apart from other similar compounds .
Properties
CAS No. |
1017-98-7 |
---|---|
Molecular Formula |
C14H15PS |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
LIGLGCZTJANVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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